2-prop-2-ynoxy-2H-pyran
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Overview
Description
It is a clear, colorless to light yellow liquid with a boiling point of 63-65°C at 9 mm Hg and a density of 0.997 g/mL at 25°C . This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for preparing ethers, including 2-Propynyl 2-pyranyl ether, is the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . For 2-Propynyl 2-pyranyl ether, the synthesis can be achieved by reacting tetrahydropyran with propargyl alcohol in the presence of a strong base such as sodium hydride (NaH) .
Industrial Production Methods
Industrial production of 2-Propynyl 2-pyranyl ether typically involves large-scale Williamson ether synthesis. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Propynyl 2-pyranyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the propynyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
Scientific Research Applications
2-Propynyl 2-pyranyl ether has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for alcohols.
Biology: The compound is used in the synthesis of bioactive molecules and as a reagent in biochemical assays.
Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2-Propynyl 2-pyranyl ether involves its reactivity as an ether. The compound can act as a nucleophile or electrophile in various chemical reactions. Its molecular structure allows it to participate in ring-opening reactions, nucleophilic substitutions, and other transformations. The specific molecular targets and pathways depend on the context of its use in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- Propargyl alcohol tetrahydropyranyl ether
- Propargyl 2-tetrahydropyranyl ether
- 2-(Propargyloxy)tetrahydropyran
- 2-Propargyloxane
Uniqueness
2-Propynyl 2-pyranyl ether is unique due to its specific molecular structure, which combines the reactivity of a propargyl group with the stability of a tetrahydropyranyl ether. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis .
Properties
Molecular Formula |
C8H8O2 |
---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
2-prop-2-ynoxy-2H-pyran |
InChI |
InChI=1S/C8H8O2/c1-2-6-9-8-5-3-4-7-10-8/h1,3-5,7-8H,6H2 |
InChI Key |
KKAVBNDFJXVGAA-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1C=CC=CO1 |
Origin of Product |
United States |
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